Cas no 106-37-6 (1,4-Dibromobenzene)
1,4-Dibromobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Dibromobenzene
- p-Dibromobenzene
- 1,4-Dibromobenzene Zone Refined (number of passes:31)
- 1,4-DIBROMBENZOL
- 1,4-Dibromobenzen
- 1,4-dibromo-benzene
- 1,4-DIBROMOBENZENE FOR SYNTHESIS
- 1,4-dibromophenylene
- Benzene,1,4-dibromo
- Benzene,p-dibromo
- DIBROMOBENZENE 1,4-
- para-dibromobenzene
- PARADIBROMOBENZENE
- p-benzene dibromide
- p-Bromophenyl bromide
- P-DIBROMOBENZENE(1,4-DIBROMOBENZENE)
- Benzene,p-dibromo- (8CI)
- NSC 33942
- p-Phenylene dibromide
- dibromobenzene
- 1.4-DibroMoben
- dibromobenzene.
- p-dibromo-benzen
- 4-DibroMobenzene
- Of DibroMobenzene
- dibromo-1,4benzene
- Benzene,p-dibromo-
- Benzene, 1,4-dibromo-
- Benzene, p-dibromo-
- 1,4-dibromo benzene
- DIBROMOBENZENE, 1,4-
- SWJPEBQEEAHIGZ-UHFFFAOYSA-N
- 9991W3M5HZ
- DSSTox_CID_4012
- DSSTox_RID_77257
- DSSTox_GSID_24012
- p-dibromo benzene
- 1,4dibromobenzene
- NSC33942
- p-Bromophenylb
- 2,5-dibromobenzene
- F0001-0117
- Tox21_201288
- 106-37-6
- NS00023408
- CAS-106-37-6
- EINECS 203-390-2
- BP-10917
- CHEBI:37150
- UNII-9991W3M5HZ
- CS-0000003
- BDBM50159245
- HSDB 2734
- D0297
- D0170
- 1,4-DIBROMOBENZENE PARA-DIBROMOBENZENE P-BENZENE DIBROMIDE P-DIBROMOBENZENE 1,4-Dibrombenzol
- p-Bromophenylbromide
- DTXSID4024012
- NSC-33942
- DTXCID504012
- 27815-07-2
- AI3-09077
- NCGC00163984-01
- Tox21_303156
- AMY25517
- InChI=1/C6H4Br2/c7-5-1-2-6(8)4-3-5/h1-4
- J-503983
- P-DIBROMOBENZENE [MI]
- Benzene,4-dibromo-
- BCP25859
- STR05757
- 1.4-dibromobenzene
- AKOS000119954
- MFCD00000089
- 1,4-Dibromobenzene, 98%
- Z104474572
- 1,4 dibromobenzene
- EN300-19642
- 1,4-Dibromobenzene, purum, >=97.0% (GC)
- FT-0606853
- Q4545692
- P-DIBROMOBENZENE [HSDB]
- CHEMBL195407
- NCGC00258840-01
- SCHEMBL18508
- Cbz-S-Phenyl-D-Cys
- NCGC00257201-01
- NCGC00163984-02
- STL283947
- Benzene, 1,4dibromo
- Benzene, pdibromo
- pBromophenyl bromide
-
- MDL: MFCD00000089
- Inchi: 1S/C6H4Br2/c7-5-1-2-6(8)4-3-5/h1-4H
- InChI Key: SWJPEBQEEAHIGZ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)Br
- BRN: 1904543
Computed Properties
- Exact Mass: 233.86800
- Monoisotopic Mass: 233.867975
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 54.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Gray white crystals.
- Density: 1.841 g/mL at 25 °C(lit.)
- Melting Point: 88.0 to 90.0 deg-C
- Boiling Point: 219°C(lit.)
- Flash Point: Fahrenheit: 212 ° f
Celsius: 100 ° c - Refractive Index: 1.5742
- Solubility: Soluble in alcohol, benzene, chloroform, toluene and carbon tetrachloride. Insoluble in ether.
- Water Partition Coefficient: Almost insoluble
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 3.21160
- Merck: 3019
- λmax: 282(EtOH)(lit.)
- FEMA: 2958
- Sensitiveness: Sensitive to light
- Solubility: Insoluble in water, easily soluble in benzene and chloroform.
1,4-Dibromobenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335,H400
- Warning Statement: P261,P273,P305+P351+P338
- Hazardous Material transportation number:UN 2711
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25-S36-S26
- RTECS:CZ1791000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:9
- Safety Term:9
- Packing Group:III
- Risk Phrases:R36/37/38
- HazardClass:9
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Inert atmosphere,Room Temperature
1,4-Dibromobenzene Customs Data
- HS CODE:29036990
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,4-Dibromobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | BR1151-100g |
1,4-Dibromobenzene |
106-37-6 | 0.98 | 100g |
£15.00 | 2022-02-28 | |
| Fluorochem | BR1151-250g |
1,4-Dibromobenzene |
106-37-6 | 0.98 | 250g |
£29.00 | 2022-02-28 | |
| Fluorochem | BR1151-1kg |
1,4-Dibromobenzene |
106-37-6 | 0.98 | 1kg |
£75.00 | 2022-02-28 | |
| Fluorochem | BR1151-2kg |
1,4-Dibromobenzene |
106-37-6 | 0.98 | 2kg |
£120.00 | 2022-02-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0297-1SAMPLE |
1,4-Dibromobenzene Zone Refined (number of passes:31) |
106-37-6 | >99.8%(GC) | 1sample |
¥850.00 | 2024-04-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0431659335- 100g |
1,4-Dibromobenzene |
106-37-6 | 99% | 100g |
¥ 79.2 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D104693-500g |
1,4-Dibromobenzene |
106-37-6 | 99% | 500g |
¥163.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D104693-2.5kg |
1,4-Dibromobenzene |
106-37-6 | 99% | 2.5kg |
¥735.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D104693-100g |
1,4-Dibromobenzene |
106-37-6 | 99% | 100g |
¥59.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D104691-500g |
1,4-Dibromobenzene |
106-37-6 | 97% | 500g |
¥72.90 | 2023-09-03 |
1,4-Dibromobenzene Suppliers
1,4-Dibromobenzene Related Literature
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1. NotesKenneth Claude Devereux Hickman,William Wardlaw,Norman Darby Sylvester,Herbert Sheppard Pink,Sikhibhushan Dutt,Nirmal Kumar Sen J. Chem. Soc. Trans. 1923 123 3414
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2. NotesKenneth Claude Devereux Hickman,William Wardlaw,Norman Darby Sylvester,Herbert Sheppard Pink,Sikhibhushan Dutt,Nirmal Kumar Sen J. Chem. Soc. Trans. 1923 123 3414
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Hans Peter H. Arp,Thomas M?skeland,Patrik L. Andersson,Jenny Rattfelt Nyholm J. Environ. Monit. 2011 13 505
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4. The Molar Kerr constants and anisotropic polarisabilities of certain sterically hindered aromatic nitro-compoundsH. H. Huang,S. C. Ng J. Chem. Soc. B 1968 582
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5. Second-order quadrupolar effects for directly bonded and remote 13C–79/81Br spin pairs in high-resolution 13C NMR spectra of solidsAbil E. Aliev,Kenneth D. M. Harris,Robin K. Harris,Steven A. Carss,Alejandro C. Olivieri J. Chem. Soc. Faraday Trans. 1995 91 3167
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Bromobenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Halobenzenes Bromobenzenes
- Solvents and Organic Chemicals Organic Compounds Organic Halides
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
Additional information on 1,4-Dibromobenzene
Introduction to 1,4-Dibromobenzene (CAS No. 106-37-6)
1,4-Dibromobenzene, with the chemical formula C₆H₄Br₂, is a brominated derivative of benzene that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 106-37-6, is a crucial intermediate in the synthesis of various pharmacologically active molecules, agrochemicals, and specialty chemicals. Its unique structural properties, characterized by two bromine atoms substituting positions 1 and 4 on the benzene ring, make it a versatile building block for further functionalization.
The significance of 1,4-dibromobenzene lies in its reactivity and the broad spectrum of applications it enables. In pharmaceutical research, this compound serves as a precursor for developing novel therapeutic agents. Its brominated aromatic structure allows for further modifications through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions facilitate the introduction of diverse functional groups, making 1,4-dibromobenzene an indispensable tool in medicinal chemistry.
Recent advancements in synthetic methodologies have highlighted the utility of 1,4-dibromobenzene in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in synthesizing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromine atoms on the benzene ring provide handles for selective modifications, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of the final compounds. This adaptability has made 1,4-dibromobenzene a preferred choice for drug discovery programs.
In agrochemical applications, 1,4-dibromobenzene is utilized to create herbicides and pesticides with enhanced efficacy and environmental compatibility. The bromine substituents contribute to the stability of these compounds while allowing for further derivatization to achieve specific biological activities. Researchers have leveraged this compound to develop next-generation agrochemicals that offer improved selectivity and reduced toxicity profiles.
The chemical properties of 1,4-dibromobenzene also make it valuable in materials science. Its aromatic structure and halogenation pattern contribute to its solubility in organic solvents and its ability to form coordination complexes with metals. These characteristics are exploited in designing catalysts and functional materials for applications ranging from catalysis to electronic devices. The compound’s ability to participate in π-stacking interactions further enhances its utility in material design.
From a synthetic chemistry perspective, 1,4-dibromobenzene is notable for its role in constructing biaryl frameworks, which are prevalent in many bioactive molecules. The presence of two bromine atoms allows for sequential cross-coupling reactions that can be used to build large aromatic systems with precise control over regiochemistry. This capability has been particularly useful in generating complex scaffolds for natural product mimicry and drug design.
The industrial production of 1,4-dibromobenzene (CAS No. 106-37-6) typically involves bromination of benzene or its derivatives using bromine or N-bromosuccinimide (NBS). The choice of brominating agent and reaction conditions can influence the regioselectivity of the product. Advances in green chemistry have led to efforts to optimize these processes using catalytic methods or alternative halogen sources to minimize waste and improve efficiency.
In conclusion, 1,4-dibromobenzene represents a cornerstone compound in modern chemical synthesis. Its versatility as an intermediate has driven innovation across multiple sectors, including pharmaceuticals, agrochemicals, and materials science. The ongoing research into novel synthetic routes and applications continues to underscore its importance as a chemical building block. As our understanding of molecular interactions deepens, the utility of this compound is expected to expand even further.
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